molecular formula C11H12O2 B1630845 Crotonic acid p-cresyl ester CAS No. 41873-74-9

Crotonic acid p-cresyl ester

Cat. No. B1630845
CAS RN: 41873-74-9
M. Wt: 176.21 g/mol
InChI Key: FGJQFRNEXKYBQC-ONEGZZNKSA-N
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Description

Crotonic acid p-cresyl ester, also known as p-Tolyl Crotonate or p-Cresyl Crotonate, is a chemical compound with the molecular formula C11H12O2 . It is related to crotonic acid, a short-chain unsaturated carboxylic acid .


Synthesis Analysis

Crotonic acid, a precursor to Crotonic acid p-cresyl ester, can be produced industrially by the oxidation of crotonaldehyde . A novel thermolytic distillation process has been developed to depolymerize polyhydroxybutyrate (PHB) for the selective production of crotonic acid .


Chemical Reactions Analysis

Crotonic acid, a related compound, undergoes various reactions. It can convert into butyric acid by hydrogenation or by reduction with zinc and sulfuric acid . Upon treatment with chlorine or bromine, it converts to 2,3-dihalobutyric acids . It also adds hydrogen bromide to form 3-bromobutyric acid .

Scientific Research Applications

Occurrence in Bacterial Metabolism

Crotonic acid, a key component of Crotonic acid p-cresyl ester, has been identified as a metabolic product in aerobic Gram-negative bacteria. In studies examining the metabolic products of certain bacteria, crotonic acid was isolated, suggesting its role in bacterial metabolic pathways. This discovery highlights the biological relevance of crotonic acid and its potential in biotechnological applications (Forsyth, Hayward, & Roberts, 1958).

Biobased n-Butanol Production

Research into the thermolysis of poly-3-hydroxybutyrate, which yields crotonic acid, has shown potential for biobased n-butanol production. This process involves the reduction of crotonic acid to n-butanol, a valuable commodity chemical and fuel. Optimization studies on the hydrogenation of crotonic acid's n-butyl ester to n-butanol underscore the potential of integrating this chemistry into bio-n-butanol production from biomass containing poly-3-hydroxybutyrate (Schweitzer, Mullen, Boateng, & Snell, 2015).

Antifungal Activity

Crotonic acid esters, including 4-substituted variants, have been tested for antifungal activity against various fungi such as Candida albicans and Aspergillus niger. These studies demonstrate the potential of crotonic acid esters in developing new antifungal agents. The research indicates that the antifungal activity of these esters may involve a nucleophilic reaction mechanism, suggesting their role in pharmaceutical applications (Gershon, Shanks, & Gawiak, 1976).

Polymer Science Applications

In polymer science, crotonic acid and its esters have been explored for the synthesis and characterization of thermally stable polymers. Anionic polymerization of tert-alkyl crotonates has led to polymers with improved hydrolysis resistance and thermal stability. These findings open up possibilities for using crotonic acid esters in creating new materials with specific properties for industrial applications (Matsumoto, Horie, & Otsu, 1991).

Monitoring Esterification Reactions

Crotonic acid has also been utilized in studies comparing different spectroscopic methods for monitoring esterification reactions. These investigations provide insights into process control and optimization in chemical manufacturing, showcasing crotonic acid's role in analytical chemistry and chemical engineering (McGill, Nordon, & Littlejohn, 2002).

Mechanism of Action

Target of Action

It’s known that p-cresol, a related compound, is produced by specific families of bacteria present within the intestinal luminal content . The hosts can metabolize this compound within their colonic mucosa and liver, leading to the production of co-metabolites including p-cresyl sulfate (p-CS) and p-cresyl glucuronide (p-CG) .

Mode of Action

P-cresol, a related compound, has been found to be genotoxic for colonocytes . In these cells, p-cresol decreases mitochondrial oxygen consumption while increasing the anion superoxide production . In renal tubular cells, p-cresol and p-CS increase oxidative stress, affect mitochondrial function, and lead to cell death .

Biochemical Pathways

P-cresol, a related compound, is known to affect the mitochondrial function in colonocytes and renal tubular cells . It’s also known that the reverse β-oxidation (rBOX) pathways enable iterative non-decarboxylative elongation of carbon molecules of varying chain lengths and functional groups with only four core enzymes and no ATP requirement .

Pharmacokinetics

It’s known that p-cresol and its co-metabolites are recovered in the circulation mainly conjugated to albumin, but also in their free forms that are excreted in the urine . An increased dietary protein intake raises the amount of p-cresol recovered in the feces and urine .

Result of Action

P-cresol, a related compound, is known to be genotoxic for colonocytes . In renal tubular cells, p-cresol and p-CS increase oxidative stress, affect mitochondrial function, and lead to cell death .

Action Environment

It’s known that fecal excretion of p-cresol, a related compound, is diminished by a diet containing undigestible polysaccharides .

properties

IUPAC Name

(4-methylphenyl) (E)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-4-11(12)13-10-7-5-9(2)6-8-10/h3-8H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJQFRNEXKYBQC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)OC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41873-74-9
Record name p-Tolyl Crotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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